molecular formula C13H11NO4 B2671224 1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione CAS No. 23776-87-6

1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione

Cat. No. B2671224
CAS RN: 23776-87-6
M. Wt: 245.234
InChI Key: HWJDKYQDNRUICL-RMKNXTFCSA-N
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Description

“1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione, also known as succinimide, is a five-membered nitrogen heterocycle . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione is characterized by a five-membered ring with a non-planar structure . This non-planarity, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Physical And Chemical Properties Analysis

Pyrrolidine-2,5-dione, the parent compound of “this compound”, is a white crystalline powder with a density of 1.41 g/cm³ . It has a melting point of 125 to 127 °C and a boiling point of 287 to 289 °C .

Scientific Research Applications

Future Directions

Pyrrolidine-2,5-dione and its derivatives have shown promising biological activity, making them a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-6,9H,7-8H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJDKYQDNRUICL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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